Glycine Water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

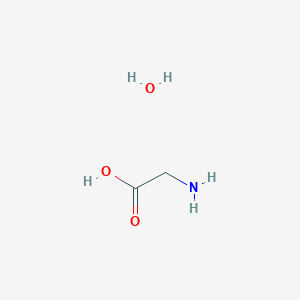

Glycine Water: is a solution of glycine, the simplest amino acid, in water. Glycine, also known as aminoacetic acid, has the chemical formula C₂H₅NO₂. It is a non-essential amino acid that plays a crucial role in various biological processes. Glycine is highly soluble in water and is known for its sweet taste and minimal side chain, which consists of a single hydrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia to produce glycine and ammonium chloride.

Strecker Synthesis: This process involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to produce methylene amino acetonitrile, which is then hydrolyzed to form glycine.

Industrial Production Methods:

Chloroacetic Acid Ammonolysis: This method is widely used in industrial production due to its simplicity and availability of raw materials.

Strecker Process: This method is suitable for large-scale production as it yields high-quality glycine with relatively low costs.

Chemical Reactions Analysis

Types of Reactions:

Acid-Base Reactions: Glycine is amphoteric and can act as both an acid and a base.

Complex Formation: Glycine can form complexes with metal ions, acting as a bidentate ligand.

Common Reagents and Conditions:

Acidic and Basic Conditions: Glycine undergoes protonation and deprotonation reactions depending on the pH of the solution.

Metal Ions: Glycine reacts with metal ions to form amino acid complexes.

Major Products:

Glycinium and Glycinate: Depending on the pH, glycine can exist as glycinium or glycinate.

Metal Complexes: Glycine forms stable complexes with various metal ions.

Scientific Research Applications

Chemistry:

Buffer Solutions: Glycine is used in buffer solutions due to its amphoteric nature.

Chemical Synthesis: It serves as a precursor in the synthesis of various chemical compounds.

Biology:

Protein Synthesis: Glycine is a building block of proteins and is involved in the synthesis of other amino acids.

Neurotransmitter: It acts as an inhibitory neurotransmitter in the central nervous system.

Medicine:

Therapeutic Uses: Glycine is used in the treatment of stroke, schizophrenia, and other metabolic disorders.

Nutritional Supplements: It is included in various dietary supplements to promote health and recovery.

Industry:

Mechanism of Action

Glycine exerts its effects by binding to specific receptors and transporters in various cells. In the central nervous system, glycine binds to glycine receptors, increasing the entry of chloride ions into the cells, leading to hyperpolarization and inhibition of neuronal activity . Glycine also acts as an anti-inflammatory agent by modulating the expression of nuclear factor kappa B (NF-κB) in immune cells .

Comparison with Similar Compounds

Alanine: Another simple amino acid with a similar structure but with a methyl group as its side chain.

Serine: Contains a hydroxymethyl group as its side chain, making it more polar than glycine.

Proline: A cyclic amino acid that differs significantly in structure and properties from glycine.

Uniqueness of Glycine:

Properties

CAS No. |

130769-54-9 |

|---|---|

Molecular Formula |

C2H7NO3 |

Molecular Weight |

93.08 g/mol |

IUPAC Name |

2-aminoacetic acid;hydrate |

InChI |

InChI=1S/C2H5NO2.H2O/c3-1-2(4)5;/h1,3H2,(H,4,5);1H2 |

InChI Key |

RUECTJATXCACED-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)

![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)

![(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)

![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxybenzaldehyde](/img/structure/B14280923.png)

![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)

![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)